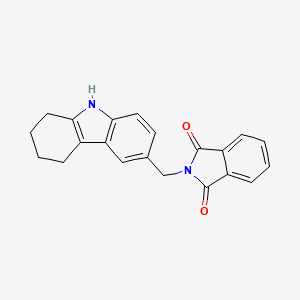
2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is a fine chemical that can be used as a scaffold for the synthesis of various other compounds . It has been shown to be a useful intermediate in the synthesis of pharmaceuticals and research chemicals .
Molecular Structure Analysis
The molecular formula of “(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is C13H16N2 . The InChI code is 1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2 .Physical And Chemical Properties Analysis
The molecular weight of “(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is 200.28 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The study of organic compounds related to 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione often involves their synthesis and structural characterization. Research in this area focuses on developing novel organic compounds with potential applications in materials science and pharmaceuticals. For instance, the synthesis of related compounds, such as N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide and N-(Imidazol-1-ylmethyl)phthalimide, showcases the methods used to create derivatives with specific structural features, highlighting the versatility of these compounds in various scientific applications (Wang, Jian, & Liu, 2008).
Photophysical Properties
The photophysical properties of similar compounds are of significant interest, particularly for their potential use in optoelectronic devices and sensors. A study on the synthesis and photophysical properties of a novel phthalimide derivative explores these aspects in depth, providing insights into the solvatochromic behavior and dipole moments of such compounds. This research could pave the way for the development of advanced materials for electronic and photonic applications (Akshaya et al., 2016).
Molecular Interactions and Chemical Reactivity
Understanding the molecular interactions and chemical reactivity of compounds structurally related to 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is crucial for their application in synthetic chemistry and drug design. Studies involving the characterization of these compounds through NMR spectroscopy and their reactions with various dienophiles offer valuable information on their chemical behavior and potential as intermediates in the synthesis of more complex molecules (Dioukhane et al., 2021).
Applications in Organic Electronics
The design and synthesis of molecules based on isoindole-1,3-dione structures for use in organic electronics represent another important area of research. These compounds, with varied donor components, have been studied for their suitability in organic field-effect transistor (OFET) devices, highlighting their potential in the development of high-performance electronic materials (Patil et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-15-6-1-2-7-16(15)21(25)23(20)12-13-9-10-19-17(11-13)14-5-3-4-8-18(14)22-19/h1-2,6-7,9-11,22H,3-5,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFCGKPOYZRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)


![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)
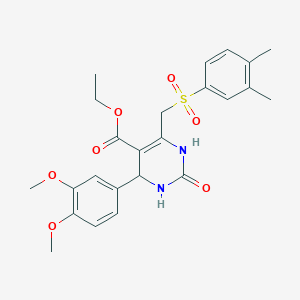
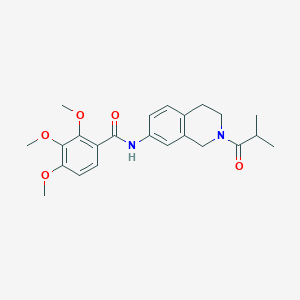
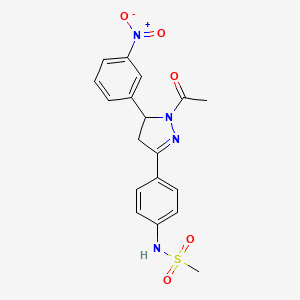

![2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2961391.png)
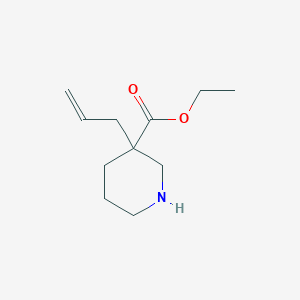

![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)
![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)